1,3,7-Trimethyl-1H-indazole
Description
Significance of Indazole Scaffolds in Heterocyclic Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in medicinal and organic chemistry. orgsyn.orgresearchgate.net The unique structural and electronic properties of the indazole nucleus have made its derivatives a subject of intense research. These compounds are of significant interest due to their wide spectrum of biological activities. chemsrc.com
The indazole framework is a key structural motif in numerous pharmaceutical agents. nih.gov For instance, various indazole derivatives have been developed as anti-inflammatory drugs, such as Benzydamine, and as anti-cancer agents, like Niraparib and Pazopanib. nih.gov The versatility of the indazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.gov This has led to their investigation in diverse therapeutic areas, including neurological disorders and cardiovascular diseases. chemsrc.com The capacity of the two nitrogen atoms within the pyrazole moiety to engage in hydrogen bonding and other non-covalent interactions is crucial to their biological function, allowing them to bind effectively to enzymes and receptors. researchgate.net
Fundamental Nomenclature and Tautomerism of Indazole Ring Systems
The chemical structure of indazole (C₇H₆N₂) allows for the existence of different isomers and tautomers, which significantly influences its reactivity and properties. The numbering of the atoms in the indazole ring follows established chemical conventions, starting from the nitrogen atom of the pyrazole ring that bears a hydrogen atom in the most stable tautomer.
A defining feature of the indazole system is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This results in two primary tautomeric forms.
The two principal tautomers of indazole are 1H-indazole and 2H-indazole. nih.gov
1H-Indazole : This form, often referred to as the benzenoid tautomer, is generally the more thermodynamically stable of the two. nih.gov Theoretical calculations and experimental observations confirm that in the gas phase, solution, and solid state, the 1H-tautomer predominates. nih.gov Its greater stability is a key factor in the outcomes of many synthetic reactions.
2H-Indazole : This form is known as the quinonoid tautomer. While less stable than its 1H counterpart, it can be a significant species in certain reactions and its formation can be favored under specific kinetic conditions. connectjournals.com
A third, less common form, 3H-indazole, can also exist, but it typically requires specific substitution patterns to be a major species. orgsyn.org The equilibrium between the 1H and 2H forms is a critical consideration in the synthesis and functionalization of indazole derivatives. connectjournals.com
The position and nature of substituents on the indazole ring can have a profound effect on the tautomeric equilibrium and the regioselectivity of subsequent reactions. When a substituent other than hydrogen is placed on one of the nitrogen atoms, the tautomeric equilibrium is "locked."
In the case of 1,3,7-Trimethyl-1H-indazole , the presence of a methyl group at the N-1 position definitively assigns it as a 1H-indazole. The tautomerism that characterizes the parent indazole is no longer possible. This N-1 alkylation is a common strategy in medicinal chemistry to create fixed analogues for structure-activity relationship (SAR) studies.
The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 isomers. The ratio of these products is influenced by several factors, including:
Steric Effects : Bulky substituents on the N-alkylating agent or at the C-3 position of the indazole can influence which nitrogen atom is more accessible.
Electronic Effects : Electron-donating or electron-withdrawing groups on the indazole ring can alter the nucleophilicity of the N-1 and N-2 atoms.
Reaction Conditions : The choice of solvent, base, and temperature can shift the reaction outcome towards the kinetically favored N-2 product or the thermodynamically favored N-1 product. connectjournals.com For example, alkylation of 3-methyl-6-nitro-1H-indazole can be directed to the N-2 position using trimethyl orthoformate under reflux conditions. connectjournals.com
Historical Context of Indazole Synthesis and Chemical Exploration
The study of indazole chemistry dates back to the late 19th century. The German chemist Emil Fischer was the first to define the indazole structure as a pyrazole ring fused to a benzene ring. A foundational synthesis was later reported by Jacobson and Huber, which involved the cyclization of N-nitroso-o-toluidide derivatives. bibliomed.org
Over the decades, numerous synthetic routes to the indazole core have been developed. Early methods often started from appropriately substituted benzene precursors, creating the pyrazole ring through cyclization reactions. acs.org Modern synthetic chemistry has introduced a variety of more sophisticated and efficient methods. These include:
Palladium-catalyzed C-H amination reactions. nih.gov
Metal-free direct aryl C-H amination. nih.gov
[3+2] Cycloaddition reactions involving benzynes and diazo compounds or hydrazones. orgsyn.orgacs.org
Condensation reactions of precursors like 2-hydroxybenzaldehydes with hydrazine (B178648), often catalyzed by acids such as silica-supported polyphosphoric acid. bibliomed.org
While a vast body of literature exists on the synthesis and properties of variously substituted indazoles, specific research focusing exclusively on this compound is not widely documented in major scientific databases. However, its synthesis would be approached using established methods for N-alkylation and C-alkylation of the indazole scaffold. For instance, a potential route could involve the methylation of 3,7-dimethyl-1H-indazole or the cyclization of a precursor already containing the requisite methyl groups.
Data Tables
Table 1: General Synthetic Approaches for Substituted 1H-Indazoles
| Method | Precursors | Key Reagents/Catalysts | Product Type | Reference(s) |
| Intramolecular C-H Amination | Arylhydrazones | Iodine (I₂), PIFA, or Palladium (Pd) catalysts | 3-Substituted or 1,3-Disubstituted 1H-Indazoles | nih.govbohrium.com |
| [3+2] Cycloaddition | Arynes and Hydrazones | CsF, TBAF | 1,3-Disubstituted 1H-Indazoles | orgsyn.orgacs.org |
| Condensation/Cyclization | o-Hydroxy-aldehydes/ketones and Hydrazines | Acid catalysts (e.g., PPA-SiO₂) | Substituted 1H-Indazoles | bibliomed.org |
| 1,3-Dipolar Cycloaddition | Nitrile Imines and Benzyne | - | N(1)-C(3) Disubstituted Indazoles | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3,7-trimethylindazole |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-9-8(2)11-12(3)10(7)9/h4-6H,1-3H3 |
InChI Key |
YTIOEEFCRABAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2C)C |
Origin of Product |
United States |
Synthetic Methodologies for Indazole Nuclei and Trimethylated Variants
Classical and Contemporary Strategies for Indazole Core Formation
The construction of the indazole ring system is a central topic in heterocyclic chemistry, with a variety of methods developed to achieve this goal. These strategies range from traditional condensation and cyclization reactions to advanced C-H functionalization and transition metal-catalyzed processes.
Cyclization reactions represent the foundational approach to synthesizing the indazole core. These methods typically involve the formation of a crucial N-N bond and subsequent ring closure.
One common strategy is the reductive cyclization of ortho-nitrobenzylidene amines, which can be achieved under microwave conditions using catalysts like MoO2Cl2(dmf)2 with a reducing agent such as triphenylphosphine (B44618) (Ph3P) to yield 2-aryl-2H-indazoles. organic-chemistry.org Another approach is the one-pot condensation of ortho-nitrobenzaldehydes with various amines, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine, which provides a mild and efficient route to substituted 2H-indazoles. organic-chemistry.orgacs.org
The Davis–Beirut reaction and related condensation-cyclization methods offer another pathway. For instance, 2-hydroxybenzaldehyde or related ketones can condense with hydrazine (B178648) hydrochloride under reflux to form 1H-indazoles. chemicalbook.com Similarly, a metal-free, one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives furnishes indazoles in good yields under mild conditions. organic-chemistry.org
1,3-Dipolar cycloaddition reactions also provide a direct route to the indazole skeleton. The reaction between arynes and diazo compounds, such as N-tosylhydrazones, generates 3-substituted indazoles under mild conditions. organic-chemistry.org
Modern synthetic chemistry has increasingly turned to C–H functionalization as an atom-economical method for constructing complex molecules. nih.gov This approach allows for the direct conversion of C-H bonds into new C-N or C-C bonds, bypassing the need for pre-functionalized starting materials. nih.govmdpi.com
In the context of indazole synthesis, transition-metal-catalyzed C-H activation/annulation sequences have become a powerful tool. mdpi.comnih.gov For example, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes followed by in situ cyclization and aromatization provides a one-step, convergent synthesis of N-aryl-2H-indazoles. nih.govnih.gov This process involves the initial C-H activation at the ortho position of the azobenzene, addition to the aldehyde, and subsequent cyclative capture by the azo group, which acts as an internal nucleophile. nih.govnih.gov Late-stage C-H functionalization of a pre-formed indazole ring, particularly at the C3-position, is also a recognized strategy for increasing molecular diversity. acs.orgrsc.org
Transition metals, particularly palladium, rhodium, cobalt, and copper, play a pivotal role in many contemporary indazole syntheses. nitk.ac.inbenthamdirect.comresearchgate.net These catalysts enable reactions that are often difficult to achieve through other means, offering high efficiency and selectivity. benthamdirect.com
Rhodium(III) catalysts , such as [Cp*RhCl2]2, are frequently used in C–H activation/annulation cascades. mdpi.comnih.gov For instance, the reaction of azobenzenes with aldehydes is effectively catalyzed by Rh(III) complexes in the presence of a silver salt co-catalyst. mdpi.comnih.gov Similarly, cobalt(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes through a C-H functionalization/cyclization sequence. nih.gov
Palladium catalysts are employed for various coupling reactions to construct the indazole framework. A notable example is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org Palladium is also used in the direct arylation of 2H-indazoles to prepare 3-aryl derivatives. researchgate.net
Copper catalysts facilitate several key transformations, including N-N bond formation. nih.gov Copper(I) oxide nanoparticles have been used to catalyze the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.org
| Catalyst System | Starting Materials | Product Type | Reference |
| [CpRhCl2]2 / AgSbF6 | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | mdpi.comnih.gov |
| [CpCoCl2]2 / AgSbF6 | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.gov |
| Palladium Acetate | 2-Bromobenzyl bromides, Arylhydrazines | 2-Aryl-2H-indazoles | organic-chemistry.org |
| Copper(I) Oxide (Cu2O) | 2-Bromobenzaldehydes, Amines, NaN3 | 2H-Indazoles | organic-chemistry.org |
This table provides examples of transition metal-catalyzed reactions for indazole synthesis.
While transition metals are powerful catalysts, metal-free synthetic routes are desirable to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. Several effective metal-free methods for indazole synthesis have been developed.
One such method involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine. This approach allows for the selective activation of the oxime group, followed by intramolecular attack by the amino group to form the 1H-indazole ring under very mild conditions. acs.org Another strategy is the intramolecular oxidative cyclization of aryl hydrazones using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as an oxidant under an oxygen atmosphere, which avoids the need for a metal catalyst. thieme-connect.com
Photochemical methods also offer a metal-free pathway. Under visible-light irradiation, 2-(ethynyl)aryltriazenes can react with arylsulfinic acids to afford 3-functionalized 2H-indazoles without an external photocatalyst. bohrium.comresearchgate.net
Regioselective Alkylation and Methylation of Indazoles
The synthesis of 1,3,7-trimethyl-1H-indazole requires the methylation of the indazole nucleus. Indazole is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. d-nb.infobeilstein-journals.org Controlling this regioselectivity is a significant challenge in indazole chemistry. nih.gov
The outcome of N-alkylation is highly dependent on several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent. d-nb.infobeilstein-journals.orgacs.org Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. d-nb.infobeilstein-journals.org N1-alkylation often leads to the thermodynamically favored product, while N2-alkylation is typically under kinetic control. researchgate.net
Influence of Reaction Conditions: The choice of base and solvent plays a critical role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.org In contrast, Mitsunobu conditions often favor the formation of the N2-alkylated product. d-nb.infobeilstein-journals.org Standard conditions such as potassium carbonate in DMF frequently result in poor selectivity, yielding mixtures of N1 and N2 isomers. nih.gov
Influence of Alkylating Agent: The reactivity and structure of the alkylating agent also influence the N1/N2 ratio. Powerful methylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) have been reported to give exclusively the 2-methyl-2H-indazole product with high efficiency. acs.org The regioselectivity can be highly dependent on the specific methylating agent used; methylation of 6-nitro-1H-indazole with methyl iodide yields a mixture of N1, N2, and dimethylated products, whereas other agents show different selectivities. acs.orgresearchgate.net
| Indazole Substrate | Alkylating Agent | Conditions (Base, Solvent) | N1:N2 Ratio | Reference |
| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | ~1:1 | acs.org |
| 6-Nitro-1H-indazole | Methyl iodide | - | Mixture (50% N2, 10% N1) | acs.orgresearchgate.net |
| 6-Nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | Ethyl Acetate | Exclusive N2 | acs.org |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH, THF | >99% N1 | beilstein-journals.org |
| 7-Nitro-1H-indazole | Alkyl bromide | NaH, THF | >96% N2 | beilstein-journals.org |
This table summarizes the effect of different reagents and substrates on the regioselectivity of indazole N-alkylation.
Advanced Spectroscopic and Structural Characterization of Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of magnetically active nuclei.
¹H-NMR and ¹³C-NMR Chemical Shift Analysis for Positional Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the chemical structure of 1,3,7-Trimethyl-1H-indazole by identifying the electronic environment of each hydrogen and carbon atom. While specific spectral data for this compound is not widely available in the provided search results, analysis of related methylated indazole derivatives allows for the prediction of chemical shift regions. mdpi.comresearchgate.net
For instance, in related N-methylated indazole compounds, the N-CH₃ protons typically resonate in a distinct region of the ¹H-NMR spectrum. mdpi.com Similarly, the methyl groups attached to the aromatic ring will have characteristic shifts. The aromatic protons on the indazole core will exhibit chemical shifts in the aromatic region, with their specific positions and splitting patterns dictated by the substitution pattern. mdpi.comresearchgate.net
In ¹³C-NMR spectra of analogous compounds, the carbons of the methyl groups appear in the aliphatic region at the higher field. mdpi.comresearchgate.net The aromatic and heterocyclic carbons resonate at a lower field, and their precise shifts are influenced by the electronic effects of the methyl substituents. mdpi.com
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-CH₃ | 3.5 - 4.0 | 35 - 40 |
| C3-CH₃ | 2.4 - 2.6 | 10 - 15 |
| C7-CH₃ | 2.4 - 2.6 | 15 - 20 |
| Aromatic H | 6.5 - 8.0 | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of substituted indazoles and confirming the connectivity of the molecular structure. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. This is crucial for assigning the carbons of the methyl groups and the protonated carbons of the indazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For this compound, NOESY can confirm the substitution pattern by showing through-space interactions between the methyl protons and nearby aromatic protons. mdpi.comresearchgate.net
The combined application of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon signals, leading to the definitive structural elucidation of this compound. rsc.orgmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structural components of a molecule through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. nih.gov
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would likely involve the loss of methyl groups and potentially the cleavage of the indazole ring system, providing further structural information. For example, a common fragmentation pathway for N-methylated indazoles is the loss of the methyl group from the nitrogen atom. mdpi.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 174.1157 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |
|---|---|---|---|
| C-H (aromatic) | Stretching | 3000 - 3100 | mdpi.comresearchgate.net |
| C-H (aliphatic, CH₃) | Stretching | 2850 - 2960 | mdpi.comresearchgate.net |
| C=C (aromatic) | Stretching | 1450 - 1600 | mdpi.comresearchgate.net |
The absence of a broad N-H stretching band around 3200-3500 cm⁻¹ would confirm the substitution at the N1 position. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to the 1,3,7-trimethyl substitution pattern. derpharmachemica.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent would show absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substitution pattern. For instance, N-alkylation of indazoles is known to cause shifts in the absorption maxima compared to the unsubstituted parent compound. thieme-connect.de
Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. The emission spectrum, if the compound is fluorescent, would show a characteristic emission wavelength and quantum yield. The fluorescence properties of indazole derivatives can be sensitive to their substitution and environment. thieme-connect.de
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methyl-1H-indazole |
| 2-methyl-2H-indazole |
| 3-acetyl-7-methyl-1H- researchgate.netnih.govoxazolo[4,5-g]indazole |
| 3-aryl-1H-indazoles |
| 3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one |
| 3-(2-aminobenzamido)indazole |
| 3-iodo-1H-indazole |
| 3-methyl-1H-indazol-6-amine |
| 3-methyl-6-nitro-1H-indazole |
| N,2,3-trimethyl-2H-indazol-6-amine |
| N,3-dimethyl-1H-indazol-6-amine |
| N-methyl-3-arylindazoles |
| 2,5,7-Trimethyl-5-(1-methylethyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one |
| 1-Aryl-3-chloro-2-azetines |
| 1-methylpteridine-2,4-dione |
| 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone |
| 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine |
| 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride |
| 4,5-bis(hydroxymethyl)-3,6-di(2-pyridyl)pyridazine |
| bleomycin |
| leucettidine |
| N-benzyl-1H-indazole-3-carboxamide |
| N,N-diethyl-1H-indazole-3-carboxamide |
| N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide |
| N-(2-morpholinoethyl)-1H-indazole-3-carboxamide |
| N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide |
| N-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamide |
| (1H-indazol-3-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone |
| 1,1,2-trimethyl-1H-benzo[e]indole |
| nitridobis(trimethylsilanolato)[1,1,1-trimethyl-N-(trimethylsilyl)silanaminato]molybdenum(VI) |
| Tegoprazan |
| (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-formamide |
| 1,3-Dimethyl-1H-indazol-6-amine |
| 1H-indazole-3-carboxamide |
| 3-(4-methoxyphenyl)-1-methyl-1H-indazole |
| 1H-Indazole |
| 3-methyl-4,5,6,7-tetrahydro-1H-indazole |
| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole |
| 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole |
| 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid |
| 1,1,2-Trimethyl-1H-benzo[e]indolenine |
| 2,3,3-trimethyl-3H-benzo[g]indolenine |
| 2-(indolin-2-yl)-1,3-tropolones |
| 2-(3,3-dimethyl-3H-benzo[g]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone |
| 1H-indazol-3-ol |
| 3-oxo-1H-2,3-dihydro form |
| 1-(2,2-dimethyl-4-phenyl-1,3-dioxolan-4-yl)hex-5-en-1-ol |
| methyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate |
Reactivity and Chemical Transformations of the 1,3,7 Trimethyl 1h Indazole Scaffold
Electrophilic and Nucleophilic Reactivity of Indazole Rings
The reactivity of the indazole ring is a product of its unique electronic structure. The system contains a pyrrole-like nitrogen at the N1 position and a pyridine-like nitrogen at the N2 position. thieme-connect.de Generally, the N2 atom, with its lone pair of electrons in an sp² hybrid orbital within the plane of the ring, is more basic and nucleophilic than the N1 atom, whose lone pair is part of the 6π aromatic system. thieme-connect.de Electrophilic substitution on an unsubstituted 1H-indazole typically occurs preferentially at the C3 position, with secondary reactivity at the C5 and C7 positions. thieme-connect.de
In 1,3,7-trimethyl-1H-indazole, the substitution pattern significantly modifies this general reactivity profile. The methyl groups at positions N1, C3, and C7 are electron-donating via hyperconjugation and inductive effects, which serves to increase the electron density of the heterocyclic system. However, these positions are themselves blocked from direct electrophilic attack. The N1-methylation prevents the annular tautomerism often seen in indazoles, locking the compound in the 1H-indazole form. beilstein-journals.orgbeilstein-journals.org Consequently, electrophilic attack is directed toward the available carbon positions on the benzene (B151609) ring (C4, C5, and C6).
The nucleophilicity is centered on the N2 atom's lone pair, making it susceptible to reactions like quaternization. Direct C3-alkylation or similar nucleophilic additions at this carbon are not feasible as the position is already occupied by a methyl group, a contrast to many functionalization strategies that rely on the nucleophilicity of a C3-anion in N-protected indazoles. mit.edumit.edu
Regioselective Functionalization of the Indazole Core
The regioselectivity of functionalization reactions on the this compound core is governed by the interplay of the electronic directing effects and steric hindrance imposed by the three methyl groups.
Direct functionalization at the C3 position of this compound is precluded by the presence of the methyl group. In contrast, C3-unsubstituted or N-protected indazoles are commonly functionalized at this position through a variety of methods. These reactions are important for building molecular complexity in many indazole-based compounds. chim.it Halogenation, particularly iodination and bromination, is often a preliminary step for further cross-coupling reactions. chim.it Direct arylation at C3 has also been developed, providing access to 3-aryl-indazoles, which are common motifs in pharmacologically active molecules. researchgate.netnih.gov
While direct substitution is not possible, the C3-methyl group itself could potentially undergo reaction, for instance, through radical-initiated benzylic-type halogenation or oxidation under specific conditions, though such reactivity is not widely documented for this specific scaffold.
Table 1: Common C3-Functionalization Strategies for 1H-Indazoles (Contextual)
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Iodination | I₂, KOH, DMF | 3-Iodo-1H-indazole | chim.it |
| Bromination | NBS, MeCN | 3-Bromo-1H-indazole | chim.it |
| Arylation | Ar-Br, Pd(OAc)₂, Ligand, Base | 3-Aryl-1H-indazole | researchgate.net |
| Nitration | Fe(NO₃)₃, TEMPO, O₂ | 3-Nitro-2H-indazole | chim.it |
With the C3 and C7 positions occupied, functionalization of the this compound core is directed to the C4, C5, and C6 positions of the carbocyclic ring. The directing effects of the fused pyrazole (B372694) ring and the three methyl groups determine the regiochemical outcome. The C7-methyl group provides significant steric hindrance around the C6 position. The N1- and C3-methyl groups also contribute to the electronic activation of the benzene ring.
Predicting the precise location of electrophilic substitution requires considering these combined influences. In analogous systems, electrophilic attack on substituted indazoles often shows distinct regioselectivity. For example, nitration of 2,3-dimethyl-1H-indazole with fuming nitric acid yields the 6-nitro derivative, indicating a preference for substitution at this position. For this compound, the C6 position is sterically hindered. Therefore, electrophilic attack would most likely be directed to the C4 or C5 positions. The electronic activation from the C7-methyl and N1-pyrazole nitrogen would favor substitution at the C4 and C6 positions (ortho/para positions relative to activators), while the C5 position is meta to these. Given the steric blocking of C6, the C4 position emerges as a highly probable site for electrophilic substitution.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction | Reagent | Predicted Major Product | Rationale |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1,3,7-trimethyl-1H-indazole | Electronic activation at C4/C6, with C6 being sterically hindered by the C7-methyl group. |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1,3,7-trimethyl-1H-indazole | Similar to nitration, substitution is directed to the most electronically activated and sterically accessible position. |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | 4-Acyl-1,3,7-trimethyl-1H-indazole | The N2 atom may coordinate with the Lewis acid, potentially deactivating the ring, but if reaction proceeds, it would favor the C4 position. |
Functionalization at C4, C5, and C6 can also be achieved through modern catalytic methods like directed C-H activation, although this would require the prior installation of a directing group on the indazole scaffold. mdpi.com
Isomerization and Rearrangement Processes in Substituted Indazoles
The chemical stability of the this compound scaffold makes it generally resistant to isomerization and rearrangement under standard conditions. The N1-methylation prevents the typical 1H-2H tautomerism that characterizes unsubstituted indazoles. beilstein-journals.org
However, substituted indazoles can participate in rearrangement reactions under specific stimuli. Thermal rearrangements have been observed in complex fused indazole systems, often proceeding through ring-opening and closing mechanisms. For instance, certain fused diaryl-v-triazolium salts can thermally rearrange to form neutral indazole derivatives. acs.org Photochemical conditions can also induce isomerizations, particularly in derivatives like azo-indazoles, which can switch between E and Z isomers. rug.nl
While the this compound ring itself is robust, functional groups attached to it could undergo classical organic rearrangements. For example, a hypothetical 4-amino derivative could potentially be a substrate for a diazotization-rearrangement sequence, or a derivative could be designed to undergo a Smiles or Bamberger rearrangement. Cytochrome P450-catalyzed oxidations have been shown to cause rearrangement in certain indazole-based drug candidates, forming reactive intermediates that lead to different structural scaffolds. nih.gov
Catalytic Transformations Involving Indazole Derivatives
Modern catalytic chemistry provides powerful tools for the functionalization of heterocyclic scaffolds, including indazoles. scilit.comresearchgate.net While this compound itself has not been extensively reported as a substrate in catalytic reactions, its halogenated derivatives would be ideal precursors for a wide range of catalytic cross-coupling reactions.
For instance, a 4-bromo-1,3,7-trimethyl-1H-indazole derivative could undergo palladium-catalyzed reactions such as:
Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form 4-aryl-1,3,7-trimethyl-1H-indazoles. nih.govmdpi.com
Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C4 position.
Sonogashira Coupling: Reaction with terminal alkynes to form 4-alkynyl derivatives. researchgate.net
Buchwald-Hartwig Amination: Reaction with amines to introduce amino substituents at C4.
Furthermore, direct C-H activation/functionalization is a state-of-the-art strategy for forging new bonds without pre-functionalization. mdpi.comnih.gov A catalytic system could potentially be developed to selectively functionalize the C4-H bond of this compound directly, coupling it with various partners like aryl halides, alkenes, or other electrophiles.
Table 3: Hypothetical Catalytic Transformations of a 4-Bromo-1,3,7-trimethyl-1H-indazole Intermediate
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-1,3,7-trimethyl-1H-indazole |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-1,3,7-trimethyl-1H-indazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-1,3,7-trimethyl-1H-indazole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | 4-Amino-1,3,7-trimethyl-1H-indazole |
| Stille | Organostannane | Pd(PPh₃)₄ | 4-Aryl/vinyl-1,3,7-trimethyl-1H-indazole |
Computational Chemistry and Theoretical Investigations of Indazole Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure, reactivity, and spectroscopic properties. northwestern.edunih.gov
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the physicochemical properties of indazole derivatives. rsc.org DFT calculations can determine optimized geometries, electronic structures, and various reactivity descriptors. rsc.orgbeilstein-journals.org For instance, DFT has been employed to investigate the regioselective alkylation of indazoles, a process critical for synthesizing specific isomers like 1,3,7-Trimethyl-1H-indazole. beilstein-journals.orgresearchgate.net These studies often involve calculating the energies of different isomers and transition states to predict the most likely products of a reaction. beilstein-journals.org DFT calculations have also been used to study the electronic distribution and reactivity of nitro-substituted indazoles, providing insights into how substituents influence the molecule's properties. arpgweb.com
In a typical DFT study on an indazole derivative, the molecular geometry is optimized to find the lowest energy conformation. From this optimized structure, a variety of properties can be calculated. For example, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org
The table below illustrates the kind of data that can be obtained from DFT calculations on indazole derivatives, in this case, focusing on global reactivity parameters which are crucial for understanding a molecule's chemical behavior. researchgate.net
| Parameter | Description | Typical Calculated Value (eV) for Indazole Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -3.75 to -4.75 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.0 to 2.5 |
| Softness (S) | 1 / η | ~ 0.4 to 0.5 |
| Electronegativity (χ) | -μ | ~ 3.75 to 4.75 |
Note: These values are illustrative and can vary depending on the specific indazole derivative and the level of theory used in the calculation. researchgate.netresearchgate.netchimicatechnoacta.ru
A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra can aid in the structural elucidation of newly synthesized compounds. researchgate.net
For NMR, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective for calculating the chemical shifts of protons (¹H) and carbon-13 (¹³C) in indazole derivatives. nih.gov These calculated shifts, when compared with experimental data, can help confirm the correct isomeric structure. arpgweb.comnih.gov For example, theoretical calculations have been used to distinguish between N1- and N2-substituted indazoles. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.net The calculated maximum absorption wavelengths (λmax) can be compared to experimental spectra to validate the structure of the compound. researchgate.net
The following table presents a hypothetical comparison of experimental and calculated ¹H NMR chemical shifts for a methylated indazole, illustrating the utility of this approach.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| H-3 | 7.95 | 7.90 |
| H-4 | 7.50 | 7.45 |
| H-5 | 7.10 | 7.05 |
| H-6 | 7.30 | 7.25 |
| N-CH₃ | 4.10 | 4.05 |
| C-CH₃ | 2.50 | 2.45 |
Note: These are representative values. Actual values depend on the specific molecule and solvent. arpgweb.com
Computational methods are also employed to determine the thermodynamic properties of molecules, such as their stability and enthalpy of formation. researchgate.net For indazoles, a key question is the relative stability of the 1H- and 2H-tautomers. Theoretical calculations have consistently shown that the 1H-indazole tautomer is more stable than the 2H-indazole tautomer. austinpublishinggroup.comchemicalbook.com The energy difference is typically calculated to be a few kcal/mol. austinpublishinggroup.comchemicalbook.com For example, 1-methyl-1H-indazole is calculated to be more stable than 2-methyl-2H-indazole. thieme-connect.de
The standard molar enthalpy of formation in the gas phase can also be computed and compared with experimental values obtained from techniques like combustion calorimetry. researchgate.net These calculations provide fundamental data on the energetic properties of indazole compounds. researchgate.net
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for understanding electronic properties, molecular mechanics and dynamics are better suited for exploring the conformational landscape of larger, more flexible molecules. tandfonline.com Molecular Dynamics (MD) simulations, in particular, can model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and stability. mdpi.com
For indazole derivatives, MD simulations have been used to study the stability of these molecules when bound to biological targets like proteins. nih.govresearchgate.netresearchgate.net These simulations can reveal how the indazole derivative interacts with amino acid residues in a binding pocket and how stable these interactions are over time. mdpi.comnih.govresearchgate.net This information is invaluable for drug design, helping to rationalize the observed biological activity of a compound and to design new derivatives with improved properties. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aboutscience.eugrowingscience.com
In QSAR studies of indazole derivatives, a set of known molecules with their measured biological activities (e.g., inhibitory concentrations, IC₅₀) is used to build a predictive model. researchgate.netlongdom.org The process involves calculating a variety of molecular descriptors for each compound, which can be electronic, steric, or hydrophobic in nature. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that relates these descriptors to the biological activity. aboutscience.eugrowingscience.comresearchgate.net
A well-validated QSAR model can then be used to predict the activity of new, unsynthesized indazole derivatives. aboutscience.euresearchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Numerous QSAR studies have been successfully performed on various series of indazole derivatives, leading to models with good predictive power for activities such as anticancer and anti-inflammatory effects. growingscience.comresearchgate.netlongdom.orgresearchgate.net
The table below outlines the key components of a QSAR study.
| Component | Description | Example for Indazole Derivatives |
| Dataset | A collection of indazole derivatives with known biological activity. | A series of indazole-based kinase inhibitors with their IC₅₀ values. researchgate.netlongdom.org |
| Molecular Descriptors | Numerical values that represent various aspects of a molecule's structure. | Electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. researchgate.net |
| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or k-Nearest Neighbors (kNN). aboutscience.eugrowingscience.comresearchgate.net |
| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (q²), correlation coefficient (r²), and external validation using a test set. aboutscience.euresearchgate.net |
Analysis of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. For the indazole scaffold, these descriptors are crucial for predicting the physicochemical and biological properties of its derivatives. While specific descriptor values for this compound are not documented in the available literature, we can infer general characteristics from studies on related compounds.
Research on various indazole derivatives highlights the importance of descriptors such as electronic, thermodynamic, and spatial parameters. innovareacademics.in For instance, in QSAR studies of 5-substituted-1H-indazole derivatives as GSK-3β inhibitors, descriptors related to the count of specific atom types (T_C_N_5, T_2_N_0), lipophilicity (SlogP), electrostatic potential, and hydrophobicity were found to be critical in determining their biological activity. innovareacademics.inresearchgate.net
Table 1: Calculated Molecular Descriptors for Parent Indazole Tautomers This table presents data for the parent indazole molecules as specific data for this compound is not available.
| Descriptor | 1H-Indazole | 2H-Indazole |
| Ionization Potential (IP) | 8.25 eV | 8.45 eV |
| Electron Affinity (EA) | 0.25 eV | 0.45 eV |
| Dipole Moment (DM) | 1.63 D | 3.25 D |
Source: Adapted from DFT calculations reported in the literature. researchgate.net
Molecular Docking and Ligand-Receptor Interaction Studies (general)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govinnovareacademics.in For indazole derivatives, docking studies are frequently employed to understand their mechanism of action as inhibitors of various enzymes and receptors, such as kinases, cyclooxygenase (COX), and DNA gyrase. innovareacademics.innih.govjmchemsci.com Although no specific molecular docking studies for this compound have been found, the general principles of ligand-receptor interactions for the indazole scaffold are well-documented.
Characterization of Binding Modes
The binding modes of indazole derivatives are highly dependent on the target receptor and the substitution pattern on the indazole ring. For example, in studies of indazole derivatives as inhibitors of Aurora kinases, the indazole scaffold was identified as a privileged structure capable of forming key interactions within the ATP-binding pocket. nih.gov
In the context of anti-inflammatory agents, docking studies of 1H-indazole analogs with the COX-2 enzyme have shown that the indazole ring can fit into the active site, with substituents forming specific contacts with surrounding residues. innovareacademics.in For instance, a difluorophenyl group attached to the indazole nitrogen was shown to have a significant binding energy. innovareacademics.in Similarly, in studies of indazole derivatives targeting the DNA gyrase of E. coli, specific substituted indazoles demonstrated excellent bonding interactions within the enzyme's active site. jmchemsci.com
While the precise binding mode of this compound remains uncharacterized, it can be hypothesized that the trimethyl substitution pattern would influence its orientation in a binding pocket, with the methyl groups potentially forming favorable van der Waals interactions in hydrophobic regions.
Identification of Critical Interacting Residues
The identification of critical amino acid residues that interact with a ligand is a key outcome of molecular docking studies. For various indazole derivatives, specific residues have been identified as being crucial for binding.
In the case of 5-substituted-1H-indazole derivatives as GSK-3β inhibitors, docking studies revealed that residues such as Val135, Gln185, Arg141, and Asp200 are essential for the interaction between the ligands and the active site of the receptor. innovareacademics.inresearchgate.net For indazole-based diarylurea derivatives targeting the c-kit receptor, the nitrogen atom of a central pyridine (B92270) ring was found to play a key role in the antiproliferative activity, highlighting the importance of specific atomic positions for interaction. nih.gov
Furthermore, in docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione (B104310) reductase, a network of hydrophobic and hydrophilic interactions was observed, underscoring the multifaceted nature of ligand-receptor binding. tandfonline.com
Table 2: Examples of Interacting Residues for Different Indazole Derivatives and Protein Targets This table provides examples from studies on various indazole derivatives, as specific data for this compound is not available.
| Indazole Derivative Class | Protein Target | Key Interacting Residues | Reference |
| 5-substituted-1H-indazoles | GSK-3β | Val135, Gln185, Arg141, Asp200 | innovareacademics.inresearchgate.net |
| Indazole-based diarylureas | c-kit | - | nih.gov |
| 3-chloro-6-nitro-1H-indazoles | Trypanothione Reductase | - | tandfonline.com |
Structure Activity Relationship Sar Studies in Indazole Chemical Research
General Principles of SAR for Indazole-Based Compounds
The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. samipubco.comnii.ac.jpmdpi.com This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad range of pharmacological activities. samipubco.comnii.ac.jpnih.gov The structural versatility of the indazole core, which allows for functionalization at multiple positions, is a key factor in its success in drug discovery. samipubco.com
Structure-activity relationship (SAR) studies of indazole derivatives consistently highlight the importance of the heterocyclic core as a primary pharmacophore. nih.govchim.itresearchgate.netbiotech-asia.orgrsc.org The aromatic and heterocyclic nature of the indazole scaffold enables it to mimic endogenous biomolecules and engage in various types of interactions with biological targets. samipubco.com These interactions often involve the nitrogen atoms of the pyrazole ring, which can act as hydrogen bond acceptors or donors, and the bicyclic system itself, which can participate in hydrophobic and π-stacking interactions. samipubco.commdpi.com
Impact of Substitution Patterns on Molecular Function
Influence of N-Methylation (N1, N2) on Molecular Properties
The position of methylation on the indazole nitrogen atoms, either at N1 or N2, has a significant impact on the resulting molecule's properties and biological activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org Theoretical and experimental results indicate that 1-methylindazole (B79620) is more stable than 2-methylindazole. researchgate.net
Alkylation of the indazole ring often results in a mixture of N1 and N2 isomers, with the ratio being influenced by the reaction conditions and the nature of other substituents on the ring. beilstein-journals.orgrsc.orgrsc.orgbeilstein-journals.org For example, methylation of simple 3-, 7-, and 3,7-substituted indazoles in an alkaline solution typically yields a predominance of the 1-methyl isomer, except in the case of 7-monosubstituted indazoles. rsc.orgrsc.org
From a biological activity perspective, the specific placement of the methyl group can be critical. In the context of MAO-B inhibitors, N1-methylated derivatives have been shown to be extremely potent and selective, with slightly increased potency compared to their unmethylated counterparts. optibrium.com While the corresponding N2-methylated compounds are less potent, they remain highly active. optibrium.com Studies on indazole-based CCR4 antagonists have also highlighted the importance of the N1 substituent, with N1-meta-substituted benzyl (B1604629) groups being among the most potent. acs.org
It has been observed that N-1 substituted indazoles are characterized by an aromatic character of the benzene ring, while N-2 substituted indazoles exhibit an aromatic character in the pyrazole ring. arabjchem.org This difference in electronic distribution can influence how the molecules interact with their biological targets.
| Position of Methylation | Impact on Molecular Properties | Biological Activity Context |
| N1-Methylation | Generally the more thermodynamically stable isomer. researchgate.net Characterized by an aromatic benzene ring. arabjchem.org | Often leads to highly potent and selective compounds, for example, in MAO-B inhibitors. optibrium.com The N1 position is a key site for modification in the development of CCR4 antagonists. acs.org |
| N2-Methylation | Less stable than the N1-methylated isomer. researchgate.net Characterized by an aromatic pyrazole ring. arabjchem.org | Can still result in highly potent compounds, though often less so than their N1-isomers. optibrium.com The N2-substituent is important for the activity of certain kinase inhibitors like pazopanib. beilstein-journals.org |
Positional Effects of Methyl and Other Substituents on Aromatic Rings (C3, C4, C5, C6, C7)
The position of substituents on the carbocyclic ring of the indazole scaffold plays a crucial role in determining the molecule's biological activity.
C3-Position: The C3 position is a common site for functionalization in the development of indazole-based drugs. chim.itpnrjournal.comnih.govmit.edu For instance, in a series of hepcidin (B1576463) production inhibitors, modifications at the C3 position were critical for potency. nih.gov The introduction of a carbohydrazide (B1668358) moiety at the C3 position has been shown to be crucial for strong inhibitory activities in certain contexts. nih.gov The nature of the substituent at C3 can also influence the regioselectivity of N-alkylation. beilstein-journals.org
C4-Position: Substituents at the C4 position can significantly impact potency. In the development of CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.orgnih.gov For some VEGFR-2 inhibitors, a sulfonamide group on the aniline (B41778) ring at the C4 position was identified as the most effective derivative. tandfonline.com
C5-Position: The C5 position has been a focus for introducing diversity to enhance inhibitor activity. nih.gov In one study on antitumor agents, the nature of the substituent on the benzene ring at the C-5 position of indazole had a significant effect on anti-proliferative activity against Hep-G2 cells. nih.gov Specifically, a 3,5-difluoro substituent showed greater activity than a 4-fluoro or 3-fluoro substituent. nih.gov
C6-Position: The C6 position is considered an attractive site for future exploration and optimization of properties like aqueous solubility. google.com For CCR4 antagonists, while only small groups were tolerated at C5, C6, or C7, the C6 analogues were preferred. acs.orgnih.gov In the context of FGFR1 and FGFR2 inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov
C7-Position: Substituents at the C7 position can have a notable effect on the regioselectivity of N-alkylation, with electron-withdrawing groups like nitro or carboxylate conferring excellent N-2 regioselectivity. beilstein-journals.org In the case of CCR4 antagonists, only small groups were tolerated at this position. acs.orgnih.gov
| Position | Effect of Substitution | Example |
| C3 | Critical for potency in many inhibitor classes. chim.itnih.govpnrjournal.comnih.govmit.edu | A carbohydrazide moiety at C3 is crucial for the activity of some IDO1 inhibitors. nih.gov |
| C4 | Methoxy or hydroxyl groups enhance potency in CCR4 antagonists. acs.orgnih.gov | A sulfonamide group at C4 improved VEGFR-2 inhibition. tandfonline.com |
| C5 | A key position for introducing diversity. nih.gov | A 3,5-difluoro substituent at C5 showed high antitumor activity. nih.gov |
| C6 | Preferred position for small groups in CCR4 antagonists. acs.orgnih.gov | Fluorine substitution at C6 improved FGFR1/2 inhibitory activity. nih.gov |
| C7 | Electron-withdrawing groups direct N2-alkylation. beilstein-journals.org | Small groups are tolerated in CCR4 antagonists. acs.orgnih.gov |
Identification of Key Pharmacophoric Features within Indazole Scaffolds
The indazole ring itself is a fundamental pharmacophoric element. nih.govchim.itresearchgate.netbiotech-asia.orgrsc.org Its ability to engage in various non-covalent interactions is central to its biological activity. Key pharmacophoric features often include:
Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the pyrazole ring are critical. The NH group of the 1H-indazole can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor. samipubco.commdpi.com These interactions are frequently observed in the binding of indazole-based inhibitors to the hinge region of kinases. nih.gov
Aromatic/Hydrophobic Region: The bicyclic aromatic system provides a scaffold for hydrophobic and π-stacking interactions with aromatic residues in the binding sites of target proteins. mdpi.com
Vectors for Substituent Placement: The various positions on the indazole ring (N1, N2, C3, C4, C5, C6, C7) serve as vectors for placing substituents that can target specific pockets or regions of the active site, thereby enhancing potency and selectivity. acs.orgnih.govnih.gov
In the context of kinase inhibitors, a common pharmacophore model involves the indazole core making hydrogen bonds with the kinase hinge region, while substituents at various positions engage with the hydrophobic pocket and the solvent-exposed region. biotech-asia.orgnih.gov For example, in FGFR inhibitors, the indazole nitrogen at the 2-position was found to be important for inhibition. nih.gov
Rational Design Principles for New Indazole Derivatives
The rational design of new indazole derivatives leverages the understanding of their SAR and pharmacophoric features. samipubco.comnii.ac.jpnih.govnih.govnih.govtandfonline.com Key principles include:
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. nih.govnih.gov This approach has been successfully used to design indazole-based diarylurea derivatives and FGFR inhibitors. nih.govnih.gov
Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. nih.govnih.gov This strategy has been employed to identify the indazole scaffold as a key fragment for inhibiting various kinases. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Replacing the indazole core with other heterocycles or modifying substituents with bioisosteres to improve properties such as potency, selectivity, and pharmacokinetics. nih.gov
Privileged Scaffold Functionalization: Capitalizing on the inherent versatility of the indazole ring by systematically exploring substitutions at all available positions to build a comprehensive SAR and optimize for a specific biological target. samipubco.com This involves considering how different functional groups will affect the electronic and steric properties of the molecule and its interactions with the target. nih.govlongdom.org
By applying these principles, medicinal chemists can design novel indazole derivatives with improved therapeutic potential, targeting a wide range of diseases. samipubco.comnii.ac.jpnih.govnih.govnih.govtandfonline.com
Applications of Indazole Derivatives in Specialized Chemical Domains
Indazole Compounds as Ligands in Coordination Chemistry
Indazole and its derivatives are known to act as ligands in coordination chemistry, binding to metal ions through their nitrogen atoms to form coordination complexes. nih.gov The nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold possess lone pairs of electrons that can be donated to a metal center, making them effective ligands. The coordination behavior of indazole derivatives can be tuned by the nature and position of substituents on the bicyclic ring system.
However, a review of the scientific literature reveals no specific studies detailing the use of 1,3,7-Trimethyl-1H-indazole as a ligand in coordination chemistry. There are no published reports on the synthesis, characterization, or coordination properties of metal complexes involving this specific trimethylated indazole isomer. Research in this area has predominantly focused on other substituted indazoles. mdpi.comacs.org
Indazole-Based Chemosensors and Molecular Probes for Analytical Detection
Indazole-containing molecules have been explored for their potential as chemosensors and molecular probes. These systems are designed to detect specific analytes, such as metal ions or anions, through a measurable response, often a change in color or fluorescence. researchgate.netresearchgate.net
Design Principles and Sensing Mechanisms
The design of indazole-based chemosensors typically involves incorporating a recognition site for the target analyte and a signaling unit (fluorophore or chromophore) into the indazole framework. The sensing mechanism often relies on processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF). nih.govresearchgate.net Upon interaction with the analyte, the electronic properties of the sensor molecule are altered, leading to a detectable optical signal.
Despite these general principles for indazole derivatives, there is no specific information available in the scientific literature on the design or sensing mechanisms of chemosensors or molecular probes based on This compound .
Applications in Selective Analyte Recognition
While various indazole derivatives have been developed for the selective recognition of analytes like Cu²⁺, Zn²⁺, and fluoride (B91410) ions, there are no documented applications of This compound for this purpose. nih.govresearchgate.net The specific electronic and steric effects of the three methyl groups on the 1, 3, and 7 positions of the indazole ring in the context of analyte sensing have not been investigated or reported.
Indazole Moieties in Organic Materials Science (e.g., dyes, pigments)
The indazole scaffold is a component in some organic functional materials, including dyes and pigments. thieme-connect.de The extended π-system of the indazole ring can contribute to the chromophoric properties of a molecule, influencing its color and photophysical behavior. Certain azo dyes derived from indazole have been developed for coloring synthetic fibers. thieme-connect.de
A search of the available literature, however, does not yield any specific examples or research on the use of This compound in the development of dyes, pigments, or any other organic materials. Its potential in this area of materials science remains unexplored.
Q & A
What are the most reliable synthetic routes for 1,3,7-Trimethyl-1H-indazole, and how can purity be validated?
Basic Research Question
Synthesis of this compound typically involves cyclocondensation of substituted hydrazines with ketones or aldehydes under acidic conditions. Copper-catalyzed intramolecular amination is also effective for constructing the indazole core . For purity validation, use:
- HPLC with a C18 column (95:5 acetonitrile/water mobile phase) to assess chemical homogeneity.
- 1H/13C NMR to confirm substitution patterns (e.g., methyl groups at positions 1, 3, 7).
- High-resolution mass spectrometry (HRMS) to verify molecular weight .
How can conflicting spectral data for methyl group positioning in this compound derivatives be resolved?
Advanced Research Question
Discrepancies in methyl group assignments (e.g., NOESY vs. X-ray diffraction) arise from dynamic rotational barriers in solution. To resolve:
- Perform X-ray crystallography to unambiguously determine regiochemistry .
- Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model rotational energy barriers and predict NMR chemical shifts .
- Validate with variable-temperature NMR to observe conformational freezing .
What methodologies are recommended for optimizing reaction yields in large-scale synthesis?
Advanced Research Question
Yield optimization requires systematic parameter screening:
- Design of Experiments (DoE): Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., CuI vs. Pd(OAc)₂) .
- Flow chemistry can enhance reproducibility and reduce byproducts via precise control of residence time .
- Microwave-assisted synthesis (e.g., 150°C, 30 min) improves cyclization efficiency compared to conventional heating .
How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Advanced Research Question
To assess SAR:
- Synthesize analogs with methyl group replacements (e.g., trifluoromethyl, ethyl) and evaluate bioactivity in in vitro assays (e.g., kinase inhibition) .
- Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like HSP90 or PDE10A .
- Perform pharmacophore mapping to identify critical hydrophobic/electronic features .
What analytical strategies address discrepancies in reported biological activity data?
Advanced Research Question
Contradictory bioactivity data (e.g., IC₅₀ variations) may stem from assay conditions or impurity profiles. Mitigate by:
- Standardizing assays: Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .
- LC-MS purity checks to rule out degradation products .
- Dose-response curves with ≥3 technical replicates to ensure statistical robustness .
How can environmental degradation pathways of this compound be studied?
Advanced Research Question
To evaluate environmental fate:
- Conduct photolysis experiments (UV-Vis light, 254 nm) in aqueous solutions and analyze by GC-MS for breakdown products .
- Use QSAR models to predict biodegradability and ecotoxicity .
- Monitor soil microcosms spiked with the compound to track microbial degradation via LC-MS/MS .
What techniques are critical for elucidating metabolic pathways in preclinical studies?
Advanced Research Question
Metabolite identification requires:
- In vitro liver microsome assays (human/rat) with NADPH cofactor .
- UHPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Stable isotope labeling (e.g., ¹³C-methyl groups) to trace metabolic fate .
How can computational chemistry aid in predicting physicochemical properties?
Basic Research Question
Use Schrödinger’s QikProp or ADMET Predictor to estimate:
- LogP (lipophilicity) and aqueous solubility .
- pKa values for protonation states using COSMO-RS .
- Plasma protein binding via molecular dynamics simulations .
What strategies mitigate regioselectivity challenges in N-methylation reactions?
Advanced Research Question
To control N-methylation:
- Employ bulky directing groups (e.g., Boc-protected amines) to sterically guide methylation .
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
- Optimize base selection (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate reaction kinetics .
How are crystallinity and polymorphism assessed for formulation development?
Basic Research Question
Characterize solid-state properties via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
